

6-cyano-1H-indole-3-carboxylic acid spectroscopic data

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Compound of Interest

Compound Name: 6-cyano-1H-indole-3-carboxylic
Acid

Cat. No.: B176280

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Introduction to 6-cyano-1H-indole-3-carboxylic acid

Chemical Identity and Structure

6-cyano-1H-indole-3-carboxylic acid is a bifunctional indole derivative. Its structure incorporates a planar indole bicyclic system, a carboxylic acid at the C3 position, and a nitrile group at the C6 position. This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable building block in synthetic chemistry.

Key Identifiers:

- IUPAC Name: **6-cyano-1H-indole-3-carboxylic acid**^[1]
- CAS Number: 174500-88-0^{[2][3][4]}
- Molecular Formula: C₁₀H₆N₂O₂^[1]
- Molecular Weight: 186.17 g/mol ^{[1][3]}

Caption: Molecular Structure of **6-cyano-1H-indole-3-carboxylic acid**.

Significance in Research and Drug Development

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The presence of the carboxylic acid provides a handle for amide bond formation, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles. This makes **6-cyano-1H-indole-3-carboxylic acid** a versatile intermediate for creating libraries of compounds for screening and development. It is widely regarded as a useful research chemical for these purposes.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-cyano-1H-indole-3-carboxylic acid**, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds with the carboxylic acid and N-H protons prevents rapid proton exchange, allowing for their clear observation in the ¹H NMR spectrum.

- Sample Preparation: Accurately weigh 5-10 mg of **6-cyano-1H-indole-3-carboxylic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Acquire 16-32 scans with a relaxation delay of 2 seconds.
 - Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) for spectral calibration.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm.
- Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.
- Calibrate the spectrum using the DMSO-d₆ solvent peak ($\delta \approx 39.52$ ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic region is particularly informative, with distinct signals for each proton on the indole core. The electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the chemical shifts.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-N1 (Indole NH)	~12.5	Broad Singlet	-	Acidic proton, broadened by hydrogen bonding and quadrupole effects from nitrogen. Appears far downfield.
COOH	~12.3	Broad Singlet	-	Highly deshielded acidic proton of the carboxylic acid, exchanges with water.
H-2	~8.2	Singlet (or narrow doublet)	$J \approx 2-3$ Hz	Located between the indole nitrogen and the C3-carboxyl group. Deshielded. May show small coupling to N-H.
H-4	~8.1	Doublet	$J \approx 8.5$ Hz	Ortho-coupled to H-5. Deshielded by proximity to the pyrrole ring fusion.
H-7	~8.0	Singlet (or narrow doublet)	$J \approx 1-2$ Hz	Adjacent to the electron-withdrawing cyano group at

			C6. Appears as a near-singlet due to small meta coupling.
H-5	~7.6	Doublet of Doublets	J ≈ 8.5, 1.5 Hz Ortho-coupled to H-4 and meta-coupled to H-7.

Note: Predicted values are based on analysis of similar indole structures and substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups. The nitrile and carboxyl carbons are particularly easy to identify due to their characteristic downfield shifts.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C=O (Carboxyl)	~165	Characteristic chemical shift for a carboxylic acid carbon.[5]
C-7a	~138	Bridgehead carbon adjacent to the indole nitrogen.
C-3a	~128	Bridgehead carbon adjacent to the C3 position.
C-2	~127	Deshielded by the adjacent nitrogen and carboxyl group.
C-5	~125	Aromatic CH carbon on the benzene ring.
C-4	~122	Aromatic CH carbon on the benzene ring.
C≡N (Nitrile)	~119	Typical range for a nitrile carbon.[5]
C-7	~115	Aromatic CH carbon adjacent to the cyano-substituted carbon.
C-3	~108	Shielded carbon bearing the carboxylic acid group.
C-6	~105	Carbon atom directly attached to the electron-withdrawing cyano group.

Note: These predictions are based on established chemical shift ranges for indole derivatives and functional groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For **6-cyano-1H-indole-3-carboxylic acid**, IR provides clear evidence for the N-H, O-H, C=O, and C≡N functionalities.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
- **Sample Application:** Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong, characteristic absorptions that confirm the molecular structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Rationale for Assignment
3300-2500	O-H (Carboxylic Acid)	Stretching	A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]
~3350	N-H (Indole)	Stretching	A moderately sharp peak, often superimposed on the broad O-H stretch.[7]
~2230	C≡N (Nitrile)	Stretching	A sharp, strong absorption in a relatively clean region of the spectrum, providing definitive evidence for the cyano group.[5][8]
~1710	C=O (Carboxylic Acid)	Stretching	A very strong, sharp absorption, typical for a hydrogen-bonded (dimeric) carboxylic acid.[5]
1600-1450	C=C (Aromatic)	Stretching	Multiple sharp peaks corresponding to the indole ring system.
~1250	C-O	Stretching	Strong absorption associated with the carboxylic acid C-O bond.

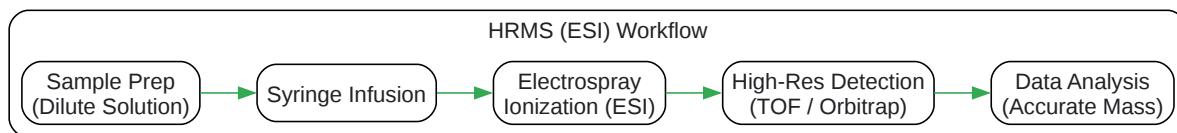
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization Mode: Acquire data in both positive ($[\text{M}+\text{H}]^+$) and negative ($[\text{M}-\text{H}]^-$) ion modes to maximize information. The negative mode is often superior for carboxylic acids.
- Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to within 5 ppm.
- Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.



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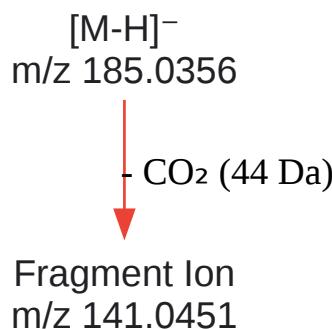
Caption: Experimental workflow for HRMS analysis.

Mass Spectral Data and Interpretation

The HRMS data provide the elemental composition, while the fragmentation pattern reveals structural motifs.

- Molecular Formula: $C_{10}H_6N_2O_2$
- Calculated Exact Mass: 186.0429
- Expected Ions:
 - Positive Mode ($[M+H]^+$): m/z 187.0502
 - Negative Mode ($[M-H]^-$): m/z 185.0356

A key fragmentation pathway involves the loss of CO_2 (44 Da) from the carboxylic acid, a common and energetically favorable process.



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Caption: Primary fragmentation pathway in negative ion mode MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. Each technique provides a unique piece of the puzzle, and together they offer an unambiguous confirmation of the structure of **6-cyano-1H-indole-3-carboxylic acid**.

- MS confirms the elemental formula ($C_{10}H_6N_2O_2$) and molecular weight (186.17).
- IR definitively identifies the key functional groups: N-H, O-H, C≡N, and C=O.

- ^{13}C NMR confirms the presence of 10 unique carbons, including the distinct signals for the carboxyl, nitrile, and aromatic carbons.
- ^1H NMR reveals the precise connectivity and spatial relationship of the 6 protons, confirming the 3,6-disubstitution pattern on the indole core.

The combined data are fully consistent with the proposed structure and leave no room for ambiguity regarding its identity and purity.

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